molecular formula C20H24F6O6S2Si2 B1280880 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) CAS No. 828282-80-0

3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)

Cat. No. B1280880
M. Wt: 594.7 g/mol
InChI Key: FDAGZCNNWNNCEK-UHFFFAOYSA-N
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Description

The compound "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds and reactions that involve trimethylsilyl groups and trifluoromethanesulfonate moieties. For instance, trimethylsilyl trifluoromethanesulfonate is mentioned as an effective catalyst for acylation reactions , and bis(trimethylsilylethanesulfonyl)imide is discussed as a synthon in the synthesis of protected amine derivatives . These compounds and reactions are relevant to the analysis of the target compound due to the presence of similar functional groups.

Synthesis Analysis

The synthesis of related compounds involves several steps, including alkylation, oxidation, and substitution reactions. For example, 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from commercially available thiophenol through alkylation and oxidation . Similarly, the synthesis of sterically hindered bis(dimesitylphosphino) derivatives involves aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been investigated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of bis(dimesitylphosphino) derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . This suggests that a similar approach could be used to analyze the molecular structure of the target compound, focusing on the trimethylsilyl and trifluoromethanesulfonate groups.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the Julia-Kocienski olefination, which is used to form alkenes and dienes from sulfones and carbonyl compounds . Trimethylsilyl trifluoromethanesulfonate catalyzes the acylation of alcohols with acid anhydrides . These reactions demonstrate the reactivity of the functional groups present in the target compound and provide insight into potential reactions it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the thermal stability of trimethylsilyl esters of phosphorus acids varies depending on the presence of a P-S-Si or P-O-Si bridge, with the former being less stable . The redox properties of bis(dimesitylphosphino) derivatives have been studied through electrochemical measurements . These findings can inform the analysis of the physical and chemical properties of "3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)", particularly in terms of stability and reactivity.

Scientific Research Applications

Chemical Synthesis and Crystal Structure

3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate) is involved in the synthesis of complex chemical structures. For instance, it plays a role in forming polysulfonylamines, useful in crystallography for studying molecular bonding and structure (Taraba & Ẑák, 2004).

Organic Chemistry and Catalysis

This compound is also significant in organic chemistry, particularly in Aldol-Type reactions, which are crucial for constructing complex organic molecules. It acts as a catalyst or a reagent in such reactions, facilitating the synthesis of various organic compounds including lactones (Rzehak & Simchen, 1992).

Nanofiltration Membrane Development

In the field of nanotechnology, this chemical has applications in developing nanofiltration membranes. These membranes are critical for treating dye solutions and improving water flux, indicating its potential in environmental applications (Liu et al., 2012).

Enhanced Acylation Reactions

It has been used to enhance acylation reactions in the synthesis of various alcohols and phenols. This has implications in synthesizing highly functionalized molecules efficiently (Procopiou et al., 1998).

Nucleoside Synthesis

This compound plays a role in the one-pot preparation of 6-oxopurine ribonucleosides, which is significant in nucleoside chemistry. It aids in controlling isomer distribution during the synthesis process (Dudycz & Wright, 1984).

properties

IUPAC Name

[4-[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F6O6S2Si2/c1-35(2,3)17-11-13(7-9-15(17)31-33(27,28)19(21,22)23)14-8-10-16(18(12-14)36(4,5)6)32-34(29,30)20(24,25)26/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAGZCNNWNNCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C2=CC(=C(C=C2)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F6O6S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479469
Record name 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)

CAS RN

828282-80-0
Record name 3,3'-Bis(trimethylsilyl)[1,1'-biphenyl]-4,4'-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Bis(trimethylsilyl)biphenyl-4,4'-diyl Bis(trifluoromethanesulfonate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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